molecular formula C10H10ClFN2O2 B12467674 N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B12467674
M. Wt: 244.65 g/mol
InChI Key: UOQQZSOLDXMFNG-UHFFFAOYSA-N
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Description

(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloropropylidene group, an amino group, and a fluorophenyl carbamate group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves several steps, typically starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an amino group and a fluorophenyl carbamate group under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

Scientific Research Applications

(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10ClFN2O2

Molecular Weight

244.65 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C10H10ClFN2O2/c1-2-9(11)14-16-10(15)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,15)

InChI Key

UOQQZSOLDXMFNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC=CC=C1F)Cl

Origin of Product

United States

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